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Imidazo[1,2-a]pyridine-8-carbohydrazide

Cat. No.: B2962556
CAS No.: 1092346-49-0
M. Wt: 176.179
InChI Key: GXXYAEDXRKSPBK-UHFFFAOYSA-N
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Description

Historical Perspectives and Foundational Studies of Imidazo[1,2-a]pyridine (B132010) Derivatives

The exploration of the imidazo[1,2-a]pyridine scaffold dates back to early investigations into heterocyclic chemistry. Foundational studies focused on the synthesis and characterization of this ring system, establishing various synthetic routes that are still in use today. These early efforts laid the groundwork for subsequent research into the chemical and physical properties of these compounds. The development of efficient synthetic methodologies was a crucial step that enabled the preparation of a diverse library of imidazo[1,2-a]pyridine derivatives, paving the way for the investigation of their biological potential.

Significance of the Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry Research

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a remarkable range of biological activities. nih.gov This versatile framework is present in several commercially successful drugs, highlighting its therapeutic relevance. The broad spectrum of pharmacological effects associated with this scaffold includes anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties. rsc.org The ability of the imidazo[1,2-a]pyridine core to serve as a versatile pharmacophore has driven extensive research into the synthesis and biological evaluation of novel analogues.

The following table provides a summary of the diverse biological activities reported for various derivatives of the imidazo[1,2-a]pyridine scaffold:

Biological ActivityTherapeutic Area
Anti-inflammatoryInflammation and Pain
AntiviralInfectious Diseases
AntifungalInfectious Diseases
AnticancerOncology
AnxiolyticCentral Nervous System Disorders
Anti-ulcerGastroenterology
AntiprotozoalInfectious Diseases

Specific Research Focus on Imidazo[1,2-a]pyridine-8-carbohydrazide and Related Analogues

Within the vast family of imidazo[1,2-a]pyridine derivatives, "this compound" has been a subject of specific synthetic and biological interest. This compound incorporates a carbohydrazide (B1668358) functional group at the 8-position of the imidazo[1,2-a]pyridine ring system. The carbohydrazide moiety is a key structural feature, as it can act as a versatile synthon for the construction of more complex molecules and is known to contribute to the biological activity of various compounds.

Synthesis of this compound

The synthesis of this compound has been described in the patent literature. A common synthetic route involves the reaction of the corresponding methyl ester, methyl imidazo[1,2-a]pyridine-8-carboxylate, with hydrazine (B178648). google.com This straightforward nucleophilic acyl substitution reaction provides a direct pathway to the desired carbohydrazide.

Research on Related Analogues and Their Biological Activities

Research into analogues of this compound has revealed promising biological activities, particularly in the antimicrobial and anticancer domains.

One study focused on the synthesis and in vitro antimicrobial evaluation of substituted 3-benzyl-N'-benzylidene-2-phenyl-H-imidazo[1,2-a]pyridine-8-carbohydrazides. dauniv.ac.in This research highlights the potential of derivatizing the carbohydrazide moiety to generate compounds with antimicrobial properties.

Furthermore, studies on structurally related imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives have also been reported. A highly efficient, five-component cascade reaction has been developed for the synthesis of N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. rsc.org This synthetic strategy underscores the accessibility of diverse analogues for biological screening.

The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents further illustrates the therapeutic potential of this scaffold. rsc.org While not directly focused on the 8-carbohydrazide, this research demonstrates the adaptability of the imidazo[1,2-a]pyridine core for the development of targeted cancer therapies.

The following table summarizes key research findings on this compound and its related analogues:

Compound/AnalogueResearch FocusKey Findings
This compoundSynthesisCan be synthesized from the corresponding methyl ester and hydrazine. google.com
Substituted 3-benzyl-N'-benzylidene-2-phenyl-H-imidazo[1,2-a]pyridine-8-carbohydrazidesAntimicrobial EvaluationInvestigated for in vitro antimicrobial activity. dauniv.ac.in
N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivativesSynthesisSynthesized via a five-component cascade reaction. rsc.org
Novel Imidazo[1,2-a]pyridine derivativesAnticancer ActivityDeveloped as covalent inhibitors for potential cancer treatment. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O B2962556 Imidazo[1,2-a]pyridine-8-carbohydrazide CAS No. 1092346-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)6-2-1-4-12-5-3-10-7(6)12/h1-5H,9H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXYAEDXRKSPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of Imidazo 1,2 a Pyridine 8 Carbohydrazide and Its Analogues

Impact of Positional and Substituent Variations on Biological Efficacy

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives can be significantly modulated by introducing different substituents at various positions on the bicyclic core and the attached functional groups.

The 2-position of the imidazo[1,2-a]pyridine ring is a frequent site for substitution, and modifications here have a profound impact on receptor binding and inhibitory activity. Studies on related series have shown that both the nature and size of the substituent are critical.

For instance, in a series of 2-phenyl-imidazo[1,2-a]pyridine compounds designed as ligands for benzodiazepine (B76468) receptors, the introduction of polar substituents with hydrogen bonding acceptor and/or donor properties in the para position of the 2-phenyl ring was found to result in high affinity for peripheral benzodiazepine receptors (PBRs). nih.gov

In a different series of analogues evaluated for anticholinesterase potential, the presence of a biphenyl (B1667301) group at the 2-position was important for Acetylcholinesterase (AChE) inhibition. nih.gov Conversely, substituting the 2-position with a smaller methyl group led to a decrease in both AChE and Butyrylcholinesterase (BChE) inhibitory activity compared to unsubstituted or differently substituted analogues. nih.gov This suggests that the 2-position is sensitive to steric bulk and the electronic nature of the substituent, which directly influences the compound's interaction with the target protein's binding site.

Table 1: Effect of 2-Position Substituents on Cholinesterase Inhibition Data adapted from studies on 2-substituted imidazo[1,2-a]pyridines.

Compound ID2-Position SubstituentTargetActivity (IC₅₀)
2f BiphenylAChE208 µM
2g Biphenyl (with methyl at R₂)AChE288 µM
2b Adamantyl (with methyl at R₂)AChE657 µM
2j 3,4-dichlorophenylBChE65 µM
2k 3,4-dichlorophenyl (with methyl at R₂)BChE191 µM

The 6-position of the imidazo[1,2-a]pyridine ring has been identified as a key site for modification to enhance biological activity, particularly in the context of antimycobacterial agents. nih.gov Research on 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids as potential inhibitors of Rab geranylgeranyl transferase (RGGT) also highlights the importance of this position. frontiersin.org

Studies have shown that the introduction of halogen atoms at the 6-position can significantly influence potency. For example, in the RGGT inhibitor series, a trend was observed where the inhibitory activity decreased as the size of the halogen atom increased (Cl > Br > I). frontiersin.org This indicates that both the electronegativity and the steric hindrance of the substituent at C6 are critical for effective interaction with the biological target.

Furthermore, a range of other 6-substituted imidazo[1,2-a]pyridines have been synthesized and shown to exhibit excellent activity against colon cancer cell lines, demonstrating the versatility of this position for introducing diverse functional groups to tune the biological profile of the scaffold. nih.govresearchgate.net

Table 2: Influence of 6-Position Halogen Substituent on RGGT Inhibition Data from a study on 6-substituted imidazo[1,2-a]pyridine phosphonocarboxylates.

Compound6-Position SubstituentRGGT Inhibition Trend
Analogue 1 ChlorineMost Active
Analogue 2 BromineModerately Active
Analogue 3 IodineLeast Active

The carbohydrazide (B1668358) group at the 8-position, or its closely related carboxamide analogue, is a critical determinant of the biological activity of this class of compounds. The hydrogen bonding capacity and the specific stereoelectronic properties of this group are pivotal for target engagement.

In the development of imidazo[1,2-a]pyridine-8-carboxamides as antimycobacterial agents, modifications to the carboxamide group were a central part of the optimization process. nih.gov The nature of the amine substituent on the carboxamide was systematically varied to improve potency and physicochemical properties. This suggests that the N'-substituent of the carbohydrazide moiety in the parent compound is a key handle for SAR exploration. Altering this substituent can affect solubility, cell permeability, and the specific hydrogen bonding pattern within the receptor's active site. While specific data on the 8-carbohydrazide is limited, the extensive research on the corresponding 8-carboxamides strongly implies that modifications to the terminal nitrogen of the hydrazide would significantly impact biological efficacy. nih.gov

Rational Design and Optimization of Lead Compounds for Enhanced Biological Activity

The rational design of imidazo[1,2-a]pyridine-8-carbohydrazide analogues involves a systematic approach to modify the lead structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov This process often begins with a hit compound identified from screening, which is then optimized based on an understanding of its SAR. nih.gov

For example, in the optimization of imidazo[1,2-a]pyridine-8-carboxamides against Mycobacterium tuberculosis, a lead compound was generated through whole-cell screening. nih.gov Subsequent optimization focused on evaluating different substituents on the imidazo[1,2-a]pyridine core and the carboxamide side chain to improve antimycobacterial activity and physicochemical properties. This iterative process of design, synthesis, and biological testing is fundamental to lead optimization. nih.gov

Similarly, the design of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents involved appending a chalcone (B49325) moiety to the core scaffold to create hybrid molecules with enhanced activity. nih.gov This strategy of molecular hybridization is a powerful tool in rational drug design, combining the beneficial features of two different pharmacophores to create a more effective agent.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies on the this compound series are not widely reported, studies on closely related series provide valuable insights.

For instance, a 3D-QSAR study was conducted on a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents. researchgate.net This study generated a five-featured pharmacophore hypothesis (HHPRR) consisting of one positive ionizable, two hydrophobic, and two aromatic ring features. The resulting atom-based 3D-QSAR model showed a strong correlation between the predicted and actual activities for the training set of compounds and demonstrated good predictive power for the test set. researchgate.net Such models are instrumental in guiding the design of new analogues with potentially improved activity by identifying the key structural features required for biological action. These findings suggest that properties like hydrophobicity and the spatial arrangement of aromatic and ionizable features are critical for the activity of the imidazo[1,2-a]pyridine scaffold. researchgate.net

Biological Activities and Mechanistic Studies of Imidazo 1,2 a Pyridine 8 Carbohydrazide and Relevant Scaffold Systems

Antimycobacterial Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. The imidazo[1,2-a]pyridine (B132010) scaffold has been identified as a promising starting point for the development of new drugs to combat this global health threat.

Efficacy Against Mycobacterium tuberculosis and Drug-Resistant Strains

Research into imidazo[1,2-a]pyridine derivatives has demonstrated their potent efficacy against both drug-sensitive and drug-resistant strains of M. tuberculosis. A significant breakthrough in this area came with the investigation of imidazo[1,2-a]pyridine-3-carboxamides, which showed impressive activity. For instance, some derivatives within this class exhibited minimum inhibitory concentrations (MIC) in the nanomolar range. nih.govrsc.org One of the front-runner compounds from these studies displayed excellent activity against MDR and XDR Mtb strains, with MIC90 values ranging from ≤0.03 to 0.8 μM, surpassing the efficacy of some currently used anti-TB drugs. rsc.org

Furthermore, a study focused on imidazo[1,2-a]pyridine-8-carboxamides, a close structural analog to the subject of this article, identified this class as a novel lead series for antimycobacterial agents through whole-cell screening against M. tuberculosis. This highlights the potential of substitutions at the 8-position of the imidazo[1,2-a]pyridine core for antitubercular activity.

A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides also showed significant in vitro activity against replicating, non-replicating, MDR, and XDR strains of Mtb, with MIC90 values for several compounds being ≤1 μM. acs.org The potent activity of these compounds against various resistant strains suggests that they may act on a novel target within the bacterium. nih.gov

Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound SeriesTargetActivity Range (MIC)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesMDR and XDR M. tuberculosis≤0.03–0.8 μM (MIC90) rsc.org
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating, non-replicating, MDR, and XDR M. tuberculosis≤1 μM (MIC90) acs.org
Imidazo[1,2-a]pyridine-3-carboxamidesReplicating M. tuberculosis H37Rv≤0.006 μM (MIC) nih.gov

Selectivity Profile Against Other Microbial Pathogens

A crucial aspect of developing new antimicrobial agents is ensuring their selectivity towards the target pathogen to minimize off-target effects. Studies on imidazo[1,2-a]pyridine derivatives have shown a remarkable degree of selectivity for mycobacteria.

For example, a representative compound from the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide series was screened against a panel of seven non-tubercular microbial strains and demonstrated significant selectivity for M. tuberculosis. acs.org Similarly, the imidazo[1,2-a]pyridine-8-carboxamide (B121145) series was found to be selective inhibitors of Mycobacterium tuberculosis, showing no activity against either Gram-positive or Gram-negative bacteria. This high selectivity is a promising characteristic for the development of targeted therapies with potentially fewer side effects.

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitory Research

Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, and its inhibition has emerged as a successful strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways. The imidazo[1,2-a]pyridine scaffold has been explored for its potential to inhibit PARP-1.

In Vitro Inhibitory Potency and Structure-Based Insights

Antifungal Activities of Imidazo[1,2-a]pyridine Derivatives

In addition to their antimycobacterial and potential anticancer activities, imidazo[1,2-a]pyridine derivatives have also demonstrated promising antifungal properties. The scaffold is considered a "privileged structure" in medicinal chemistry due to its broad spectrum of biological activities, including its efficacy against various fungal pathogens. researchgate.net

Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives against clinically relevant fungi, such as Candida albicans. For instance, a series of 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazone derivatives were synthesized and tested against a fluconazole-resistant strain of C. albicans. The results indicated that the antifungal activity was dependent on the substituent on the phenyl ring, with methylated and brominated derivatives showing the highest potency with minimum inhibitory concentrations (MICs) of 4.06 and 8.61 µmol/L, respectively. tsijournals.com

Another study on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives also showed activity against a resistant strain of Candida albicans, with four out of ten tested compounds exhibiting MICs below 300 µmol/L. scirp.org These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold as a source of new antifungal agents.

Table 2: Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives

Compound SeriesFungal StrainActivity Range (MIC)Reference
1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazonesFluconazole-resistant C. albicans4.06 - 8.61 µmol/L tsijournals.com
3-imidazo[1,2-a]pyridinyl-1-arylpropenonesResistant C. albicans<300 µmol/L scirp.org

Anticancer Research Applications

The imidazo[1,2-a]pyridine core has been extensively investigated for its anticancer properties, with derivatives showing activity against a range of malignancies. nih.gov These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and proteins that are critical for cancer cell growth and survival. nih.gov

Inhibitory Effects on Key Cancer-Related Kinases (e.g., EGFR, CDK, VEGFR, PI3K)

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Derivatives of the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against several key cancer-related kinases.

For instance, a series of imidazo[1,2-b]pyridazine (B131497) and imidazo[1,2-a]pyridine derivatives were designed and synthesized as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR2) kinases. One notable imidazo[1,2-a]pyridine derivative, compound 26 , demonstrated potent inhibition of both c-Met and VEGFR2 with IC50 values of 1.9 nM and 2.2 nM, respectively. nih.gov This compound also effectively suppressed the proliferation of c-Met-addicted cancer cells and VEGF-stimulated endothelial cells. nih.gov

Modulation of Microtubulin Protein and Topoisomerase IIα Activity

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several imidazo[1,2-a]pyridine derivatives have been reported to interfere with microtubule dynamics.

A study on novel imidazo[1,2-a]pyridine-oxadiazole hybrids revealed their potential as anti-proliferative agents through the inhibition of microtubule polymerization. researchgate.net For example, compound 6d from this series inhibited tubulin polymerization with an IC50 value of 3.45 ± 0.51 μM. researchgate.net Molecular modeling studies further suggested a significant binding affinity of this compound to the α/β-tubulin receptor. researchgate.net Additionally, research on an N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid has indicated that it inhibits mitosis and cancer cell proliferation by targeting tubulin. nih.gov Information regarding the direct interaction of Imidazo[1,2-a]pyridine-8-carbohydrazide with topoisomerase IIα is not prominently featured in the available literature.

In Vitro Cytotoxicity Assessments against Specific Cancer Cell Lines (e.g., MCF-7, HepG2, PC-3, MDA-MB231)

The cytotoxic effects of imidazo[1,2-a]pyridine derivatives have been evaluated against a variety of human cancer cell lines, demonstrating a broad spectrum of activity.

A study on novel imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives, which are structurally related to the titular compound, assessed their cytotoxicity against breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines. researchgate.net One derivative, compound 7d , which features a 4-bromophenyl group, showed significant cytotoxic potential with IC50 values of 22.6 µM against MCF-7 cells and 13.4 µM against HT-29 cells. researchgate.netnih.gov This compound was found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in MCF-7 cells. researchgate.netnih.gov

Other studies have also reported the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives. For instance, three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) were tested against the HCC1937 breast cancer cell line, with IP-5 and IP-6 showing strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively. nih.govresearchgate.net Another investigation of imidazo[1,2-a]pyridine-isoquinoline hybrids revealed that most of the synthesized compounds displayed higher activity on both MCF-7 and MDA-MB231 breast cancer cell lines than the reference drug. mdpi.com

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 7d (an imidazo[1,2-a]pyridine-2-carbohydrazide derivative)MCF-7 (Breast Cancer)22.6 researchgate.netnih.gov
Compound 7d (an imidazo[1,2-a]pyridine-2-carbohydrazide derivative)HT-29 (Colon Cancer)13.4 researchgate.netnih.gov
IP-5HCC1937 (Breast Cancer)45 nih.govresearchgate.net
IP-6HCC1937 (Breast Cancer)47.7 nih.govresearchgate.net

Antikinetoplastid Activities

Kinetoplastids are a group of flagellated protozoa that includes the causative agents of several neglected tropical diseases, such as leishmaniasis and trypanosomiasis. researchgate.net The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the development of new antikinetoplastid agents.

A library of imidazo[1,2-a]pyridine-chalcone conjugates was synthesized and screened for activity against Trypanosoma cruzi, Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense, and Leishmania infantum. mdpi.com Several of these compounds demonstrated potent activity. For instance, compound 7f was most active against T. cruzi and T. b. brucei with IC50 values of 8.5 µM and 1.35 µM, respectively. mdpi.com Another derivative, 7e , was the most active against T. b. rhodesiense with an IC50 value of 1.13 µM. mdpi.com Importantly, these active compounds were found to be non-cytotoxic against human lung fibroblasts and primary mouse macrophages. mdpi.com

Furthermore, a collaborative virtual screening effort identified an imidazo[1,2-a]pyridine derivative as a hit with activity against both Trypanosoma cruzi and Leishmania donovani in intracellular infection assays. mdpi.comresearchgate.net This highlights the potential of this scaffold to yield compounds that can effectively target these intracellular parasites.

Tyrosinase Inhibitory Investigations

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and are also used in the food and cosmetic industries. rsc.org Derivatives of imidazo[1,2-a]pyridine have been investigated for their ability to inhibit this enzyme.

A series of N'-arylidene-imidazo[1,2-a]pyridine-2-carbohydrazide derivatives were designed and synthesized as novel tyrosinase inhibitors. Several of these compounds exhibited potent inhibitory activity against mushroom tyrosinase. researchgate.net Specifically, compounds bearing a 3-nitro (6j ) or a 4-hydroxy (6g ) group on the arylidene moiety showed the best tyrosinase inhibitory activity, with IC50 values of 7.19 µM and 8.11 µM, respectively. These values were comparable to that of the standard inhibitor, kojic acid (IC50 = 9.64±0.5 μM). researchgate.net Molecular docking studies were also performed to understand the binding interactions of these compounds with the enzyme's active site. researchgate.net

Other Biological Activities of the Imidazo[1,2-a]pyridine Scaffold with Research Significance

Beyond the applications in anticancer and antiparasitic research, the versatile imidazo[1,2-a]pyridine scaffold has been associated with a broad spectrum of other biological activities, making it a privileged structure in drug discovery. These activities include:

Anti-inflammatory effects : Certain imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties.

Antiviral and Antibacterial properties : The scaffold has been incorporated into molecules with activity against various viral and bacterial pathogens. nih.gov

Antituberculosis activity : Some derivatives have shown promise as potential treatments for tuberculosis. nih.gov

Central Nervous System (CNS) activity : The imidazo[1,2-a]pyridine core is found in marketed drugs like Zolpidem and Alpidem, which act as sedative-hypnotics and anxiolytics, respectively, by modulating GABA-A receptors.

The diverse biological profile of the imidazo[1,2-a]pyridine scaffold continues to inspire the design and synthesis of new derivatives with potential therapeutic applications across a wide range of diseases. nih.gov

Antiviral Properties (e.g., anti-HIV)

The imidazo[1,2-a]pyridine nucleus has been identified as a promising scaffold for the development of novel antiviral agents, with a particular focus on anti-HIV activity. Researchers have synthesized and evaluated various derivatives, demonstrating their potential to inhibit viral replication.

One study reported on a series of Imidazo[1,2-a]pyridine-Schiff base derivatives and their in vitro antiviral activity against HIV-1 and HIV-2. rsc.org Among the synthesized compounds, one derivative displayed notable efficacy with half-maximal effective concentration (EC50) values of 82.02 µg/ml against HIV-1 and 47.72 µg/ml against HIV-2. rsc.org Further computational docking studies suggested that these compounds may exert their effect by interacting with the HIV-1 reverse transcriptase enzyme. rsc.org

In another investigation, substituted imidazo[1,2-a]pyridines were identified as allosteric inhibitors of HIV-1 reverse transcriptase. researchgate.net A particular derivative, 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile, exhibited potent anti-HIV-1 activity in a whole-cell assay with a half-maximal inhibitory concentration (IC50) of 0.18 µM and a high selectivity index of over 800. researchgate.net Another compound from a similar class also showed high potency against the wild-type HIV-1 strain with an EC50 of 165 nM and was also active against several nevirapine-resistant HIV-1 mutant variants.

Additionally, other research has highlighted the broad-spectrum antiviral potential of this scaffold. For instance, certain imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position were found to be highly active against human cytomegalovirus and also showed significant activity against the varicella-zoster virus. nih.gov

Table 1: Anti-HIV Activity of Selected Imidazo[1,2-a]pyridine Derivatives
CompoundVirus StrainActivity MetricValueReference
Imidazo[1,2-a]pyridine-Schiff base derivativeHIV-1EC5082.02 µg/ml rsc.org
Imidazo[1,2-a]pyridine-Schiff base derivativeHIV-2EC5047.72 µg/ml rsc.org
2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrileHIV-1 IIIBIC500.18 µM researchgate.net
3-aminoimidazo[1,2-a]pyridine derivativeHIV-1 (wild-type)EC50165 nM

Antileishmanial Activity

The imidazo[1,2-a]pyridine scaffold has emerged as a valuable template for the design of new antileishmanial agents. nih.gov Various derivatives have demonstrated significant in vitro activity against different species of Leishmania.

In one study, a series of imidazo-[1,2-a]-pyridine based analogues were evaluated against Leishmania donovani promastigotes. nih.gov From a library of forty-four compounds, four were identified as selective hits with IC50 values of 12.6 µM, 18.2 µM, and 14.0 µM. One particular compound in this series was found to be the most active, exhibiting an IC50 of 1.8 µM. nih.gov

Further research into novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides identified five compounds with significant antileishmanial activity against Leishmania major parasites. nih.gov Another research effort focusing on an imidazo[1,2-a]pyrimidine (B1208166) analogue, a closely related scaffold, identified a compound that was more effective than the reference drug miltefosine (B1683995) against both promastigotes and intracellular amastigotes of Leishmania amazonensis. acs.org This compound exhibited an IC50 value of 6.63 µM against amastigotes and was found to be over 12 times more toxic to the parasite than to host cells. acs.org

Table 2: Antileishmanial Activity of Selected Imidazo[1,2-a]pyridine and Related Derivatives
Compound TypeLeishmania SpeciesParasite StageActivity MetricValue (µM)Reference
Imidazo-[1,2-a]-pyridine analogueL. donovaniPromastigoteIC501.8 nih.gov
Imidazo-[1,2-a]-pyridine analogueL. donovaniPromastigoteIC5012.6 nih.gov
Imidazo-[1,2-a]-pyridine analogueL. donovaniPromastigoteIC5014.0 nih.gov
Imidazo-[1,2-a]-pyridine analogueL. donovaniPromastigoteIC5018.2 nih.gov
Imidazo[1,2-a]pyrimidine analogueL. amazonensisAmastigoteIC506.63 acs.org

Anticonvulsant Properties

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated notable anticonvulsant activity in various preclinical models. nih.gov These findings suggest their potential as central nervous system agents.

One study described a series of 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-8- and -9-carboxylic acid derivatives, a more complex system incorporating the imidazo[1,2-a]pyridine core. nih.gov A lead compound from this series showed nanomolar binding affinity and potent competitive antagonism at the ionotropic AMPA receptor, along with a long duration of anticonvulsant activity in vivo. nih.gov

Another area of research has focused on 2-phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine (B76468) receptors (PBRs). nih.gov These compounds were shown to stimulate the synthesis of neuroactive steroids, which are known to possess anticonvulsant effects. nih.gov

Anticholinesterase Activity

The imidazo[1,2-a]pyridine scaffold has been explored for its potential to inhibit cholinesterase enzymes, which is a key therapeutic strategy for managing Alzheimer's disease.

A study on a series of imidazo[1,2-a]pyridine-based derivatives investigated their inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One compound, which featured a biphenyl (B1667301) side chain and a methyl substituent on the imidazo[1,2-a]pyridine ring, demonstrated the strongest AChE inhibition with an IC50 value of 79 µM. nih.gov Another derivative with a 3,4-dichlorophenyl side chain was the most potent BChE inhibitor, with an IC50 value of 65 µM. nih.gov

In a different study, a series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives, a related scaffold, were synthesized and evaluated as AChE inhibitors. scilit.com The most potent compound in this series exhibited an AChE IC50 value of 0.47 µM and a moderate inhibitory activity against BuChE with an IC50 of 11.02 µM. scilit.com

Table 3: Anticholinesterase Activity of Selected Imidazo[1,2-a]pyridine and Related Derivatives
Compound TypeEnzymeActivity MetricValue (µM)Reference
Imidazo[1,2-a]pyridine derivative with biphenyl side chainAChEIC5079 nih.gov
Imidazo[1,2-a]pyridine derivative with 3,4-dichlorophenyl side chainBChEIC5065 nih.gov
8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivativeAChEIC500.47 scilit.com
8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivativeBChEIC5011.02 scilit.com

Antidiabetic Activity

The imidazo[1,2-a]pyridine scaffold is also being investigated for its potential in the treatment of type 2 diabetes mellitus. nih.gov Research has focused on developing agonists for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), a target for stimulating insulin (B600854) secretion.

A series of novel compounds containing the imidazo[1,2-a]pyridine scaffold were synthesized as GPR40 agonists. nih.gov One of the lead compounds demonstrated a conspicuous drop in blood glucose in both normal and diabetic mice, indicating its efficacy as an antidiabetic agent. nih.gov Importantly, this compound did not show a risk of hepatotoxicity, a concern with some previous GPR40 agonists. nih.gov It also exhibited favorable pharmacokinetic properties. nih.gov

Another line of research has explored imidazo[1,2-a]pyridine and pyrazole-based hybrid molecules as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. researchgate.net The inhibition of these enzymes can help to control postprandial hyperglycemia.

Antinociceptive Activity

The potential analgesic, or antinociceptive, properties of imidazo[1,2-a]pyridine derivatives have also been a subject of investigation. A study on N'-(4-substitutedbenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide derivatives, which feature a related core structure, screened these compounds for their in vivo antinociceptive activity using hot plate and acetic acid-induced writhing tests in mice. dergipark.org.tr The inclusion of a hydrazone group, derived from a carbohydrazide (B1668358), is a common strategy in the design of compounds with analgesic effects. dergipark.org.tr

Proton Pump Inhibition

Imidazo[1,2-a]pyridine derivatives have been developed as reversible proton pump inhibitors (PPIs), which are used to treat acid-related gastrointestinal disorders by inhibiting the gastric H+/K+-ATPase. nih.gov Unlike conventional PPIs that bind covalently, these reversible inhibitors offer a different mode of action.

One such compound is N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556), which was found to have a competitive and reversible mechanism of action. researchgate.net Another example is tenatoprazole, an imidazopyridine-based PPI with a prolonged plasma half-life. wikipedia.org Additionally, a patent describes imidazo[1,2-a]pyridine derivatives for the treatment of silent gastroesophageal reflux. google.com Furthermore, novel imidazo[1,2-a]pyrazine (B1224502) derivatives have also been synthesized and shown to be potent reversible inhibitors of the gastric H+/K+-ATPase. nih.gov

Computational and Spectroscopic Characterization in Research of Imidazo 1,2 a Pyridine 8 Carbohydrazide Derivatives

Molecular Modeling and Docking Studies: Unraveling Interactions at the Atomic Level

Computational methods, particularly molecular modeling and docking, are indispensable tools in modern drug discovery. They provide critical insights into how these molecules might interact with biological targets, thereby accelerating the identification and optimization of lead compounds.

Prediction of Ligand-Protein Interactions and Binding Affinity

Molecular docking simulations are instrumental in predicting how derivatives of imidazo[1,2-a]pyridine-8-carbohydrazide bind to the active sites of target proteins. nih.gov These in silico studies can forecast the binding affinity, often expressed as a docking score in kcal/mol, and delineate the specific non-covalent interactions that stabilize the ligand-protein complex. For instance, studies on various imidazo[1,2-a]pyridine (B132010) derivatives have shown that their binding is often governed by a network of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking with key amino acid residues within the active site. chemmethod.comnih.gov

In one study, novel imidazo[1,2-a]pyridine derivatives were docked into the active site of an oxidoreductase, a crucial enzyme in breast cancer. The results revealed that the most promising compound exhibited a high binding energy of -9.207 kcal/mol, engaging in critical interactions with His 222, Tyr 216, and Lys 270 residues. researchgate.net Another investigation targeting the NF-κB p50 subunit demonstrated that a synthesized imidazo[1,2-a]pyridine derivative effectively docked into the protein, with its binding augmented by the presence of curcumin. nih.gov Similarly, docking studies against glucosamine-6-phosphate synthase have been used to understand the binding modes of pyrazole-imidazo[1,2-α]pyridine conjugates. nih.gov These predictive studies are vital for understanding the structure-activity relationship (SAR) and for rationally designing molecules with enhanced potency. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Molecular Stability and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens for examining the intrinsic properties of molecules. These methods are used to understand the electronic structure, stability, and reactivity of imidazo[1,2-a]pyridine derivatives at the atomic level.

DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been employed to investigate the stability and reactivity of imidazo[1,2-a]pyridine N-acylhydrazone derivatives. scirp.org By analyzing Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can gain insights into the molecule's chemical behavior. A high HOMO energy indicates a greater ability to donate electrons, while a low LUMO energy suggests a propensity to accept electrons. The energy gap (Δε) between HOMO and LUMO is a key indicator of molecular stability and reactivity. scirp.org

Furthermore, Molecular Electrostatic Potential (MEP) analysis, another DFT-based method, helps in identifying the electrophilic and nucleophilic sites within a molecule. nih.gov This is crucial for understanding potential hydrogen bonding interactions and reaction sites. nih.gov For imidazo[1,2-a]pyridinyl-chalcone derivatives, DFT studies have identified the C5 carbon of the imidazo[1,2-a]pyridine nucleus as a potential nucleophilic center and a carbon in the keto-ethylenic system as a potential electrophilic center. scirp.org These theoretical insights are invaluable for predicting how these molecules will interact with biological targets and for designing new derivatives with tailored electronic properties. scirp.orgsemanticscholar.org

Advanced Spectroscopic Techniques for Structural Elucidation in Research

The definitive confirmation of the chemical structure of newly synthesized this compound derivatives relies on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, HMBC for Aromatic and Aliphatic Protons and Carbons

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. dtic.mil

¹H NMR: Proton NMR spectra provide detailed information about the chemical environment of hydrogen atoms in a molecule. chemicalbook.com For imidazo[1,2-a]pyridine derivatives, characteristic signals appear for the protons on the fused ring system and any substituents. For example, in one study of a tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide derivative, two NH protons were observed at δ 9.16 and 9.43 ppm, while the proton of a CH group on the pyridine (B92270) ring appeared at δ 5.49 ppm. scispace.comresearchgate.net

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. researchgate.net Although less sensitive than ¹H NMR, it is crucial for confirming the number and type of carbon atoms. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. chemicalbook.com For instance, the imine carbon (N=CH) in an imidazo[1,2-a]pyrimidine (B1208166) derivative was observed at δ 155.89 ppm. semanticscholar.org

2D NMR Techniques (e.g., HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is a two-dimensional NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons (carbons with no attached protons) and for confirming the connectivity of different fragments within the molecule.

The combined data from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular structure. scispace.comnih.gov

Below is an interactive table summarizing representative NMR data for imidazo[1,2-a]pyridine derivatives.

Compound TypeNucleusChemical Shift (δ) Range (ppm)Notes
Imidazo[1,2-a]pyridine Core¹H6.5 - 9.0Signals for protons on the fused aromatic rings.
Imidazo[1,2-a]pyridine Core¹³C105 - 155Signals for carbons in the fused aromatic rings.
Carbohydrazide (B1668358) Moiety (-CONHNH₂)¹H~4.5 (NH₂), ~9.8 (NH)Chemical shifts can vary depending on solvent and concentration.
Imine Group (-N=CH-)¹H8.8 - 9.4Characteristic singlet for the imine proton. nih.gov
Imine Group (-N=CH-)¹³C150 - 156Signal for the imine carbon. nih.govsemanticscholar.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like many imidazo[1,2-a]pyridine derivatives. It typically produces protonated molecules [M+H]⁺, which can be detected by the mass analyzer. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. nih.gov This is a critical step in confirming the identity of a newly synthesized molecule. For example, the calculated mass for a fluorinated imidazo[1,2-a]pyridine derivative ([C₂₇H₂₆F₂N₈O₄S+H]⁺) was 597.1844, and the mass found by HRMS was 597.1844, confirming its elemental composition. nih.gov This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further provide valuable structural information. nih.gov

The combination of these powerful computational and spectroscopic methods provides a comprehensive characterization of this compound derivatives, facilitating the rational design and development of new therapeutic agents. nih.gov

Infrared (IR) Spectroscopy: Identification of Key Functional Groups

Infrared (IR) spectroscopy is a fundamental analytical technique employed in the structural elucidation of this compound and its derivatives. This method is instrumental in identifying the key functional groups present in the molecule, thereby confirming its synthesis and structural integrity. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can pinpoint the characteristic vibrational modes of different bonds within the molecular structure.

The analysis of the IR spectrum of imidazo[1,2-a]pyridine derivatives involves the identification of signals corresponding to the core heterocyclic system and the carbohydrazide side chain. Computational studies, often using density functional theory (DFT), are frequently paired with experimental results to provide a more precise assignment of vibrational bands. researchgate.netresearchgate.net For the parent imidazo[1,2-a]pyridine molecule, DFT calculations have been used to assign the fundamental vibrational frequencies, which serve as a baseline for analyzing more complex derivatives. researchgate.net

The key functional groups that produce characteristic absorption bands in the IR spectra of these compounds include the N-H and NH₂ groups of the hydrazide, the carbonyl group (C=O) of the amide, and the various C-N, C=N, and C-H bonds within the fused heterocyclic ring system.

Detailed research findings on related derivatives provide specific data for the identification of these groups. For instance, the IR spectrum of a complex tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide derivative showed distinct absorption bands that were crucial for its characterization. rsc.orgresearchgate.net The spectrum displayed multiple bands in the region of 3327-3486 cm⁻¹ attributed to the stretching vibrations of the NH and NH₂ groups of the carbohydrazide moiety. rsc.orgresearchgate.net A strong absorption corresponding to the carbonyl (C=O) group stretching was observed around 1658 cm⁻¹, and a band for the C-N stretching vibration was identified at 1254 cm⁻¹. rsc.orgresearchgate.net Additionally, absorptions for aliphatic C-H stretching were noted at 2909 cm⁻¹. rsc.orgresearchgate.net

The following tables summarize the key vibrational frequencies for the parent imidazo[1,2-a]pyridine ring and the assignments for a representative carbohydrazide derivative.

Vibrational Frequencies of the Imidazo[1,2-a]pyridine Core

The vibrational modes of the parent imidazo[1,2-a]pyridine molecule have been assigned through both experimental measurements and computational calculations. researchgate.net

Vibrational Mode DescriptionCalculated Frequency (B3LYP/6-31G(d)) (cm⁻¹) researchgate.netExperimental Frequency (IR Vapour) (cm⁻¹) researchgate.net
C-H stretching (pyridine ring)30693069
C-H stretching (imidazole ring)31213125
C=C/C=N ring stretching16401639
C=C/C=N ring stretching15151511
C-H in-plane bending13441345
C-N stretching12781284
C-H out-of-plane bending745748

IR Data for a Representative Imidazo[1,2-a]pyridine-carbohydrazide Derivative

The following table details the infrared absorption data for 5-amino-7-(3-chlorophenyl)-8-nitro-N′-(1-(4-nitrophenyl)ethylidene)-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide, illustrating the characteristic peaks for the carbohydrazide and other functional groups. rsc.orgresearchgate.net

Wavenumber (cm⁻¹)Functional Group Assignment
3486, 3400, 3327N-H and NH₂ stretching vibrations
2909Aliphatic C-H stretching
1658C=O (Amide I) stretching
1519, 1375NO₂ (nitro group) asymmetric and symmetric stretching
1254C-N stretching

The presence and position of these characteristic absorption bands in the infrared spectrum provide conclusive evidence for the successful synthesis and functional group composition of this compound derivatives. The N-H and C=O stretching bands are particularly diagnostic for the carbohydrazide functional group, while the pattern of absorptions in the 1400-1650 cm⁻¹ region helps confirm the structure of the fused aromatic rings.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Imidazo[1,2-a]pyridine-8-carbohydrazide

The advancement of this compound in drug discovery is intrinsically linked to the availability of efficient and environmentally responsible synthetic methods. Traditional syntheses of the imidazo[1,2-a]pyridine (B132010) core often rely on the condensation of 2-aminopyridines with α-haloketones, which can involve harsh conditions and the use of hazardous reagents. rsc.orgbio-conferences.org The future of synthesizing the 8-carbohydrazide derivative will focus on green chemistry principles to improve yield, reduce waste, and enhance safety. sioc-journal.cn

Emerging strategies that could be adapted for this purpose include:

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), offer a highly efficient route to construct the imidazo[1,2-a]pyridine scaffold. rsc.org An iodine-catalyzed three-component condensation at room temperature represents another promising, cost-effective approach. rsc.org Adapting these methods could allow for the direct incorporation of a protected carbohydrazide (B1668358) precursor, streamlining the synthesis process.

Catalyst-Free and Metal-Free Syntheses: Recent developments have shown the feasibility of synthesizing imidazo[1,2-a]pyridines without the need for metal catalysts, sometimes even in the absence of a solvent, which significantly simplifies purification and reduces environmental impact. bio-conferences.org

Advanced Energy Sources: The use of microwave irradiation and ultrasound assistance can dramatically reduce reaction times and improve yields. bio-conferences.orgorganic-chemistry.org

Aqueous and Green Solvents: Performing reactions in water or other environmentally benign solvents is a cornerstone of green chemistry. rsc.orgorganic-chemistry.org Methods utilizing aqueous micellar media, where surfactants like sodium dodecyl sulfate (B86663) (SDS) create microreactors, have been successfully used for related scaffolds and could be a key strategy for sustainable production. acs.orgacs.org

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Strategies
StrategyDescriptionKey AdvantagesReference Example
Conventional MethodCondensation of 2-aminopyridines with α-haloketones.Well-established and versatile.Tschitschibabin Reaction bio-conferences.org
Multicomponent Reactions (MCRs)One-pot reaction combining three or more reactants.High atom economy, reduced steps, operational simplicity.Iodine-catalyzed three-component synthesis rsc.org
Aqueous Micellar SynthesisReaction performed in water with surfactants to form micelles.Eliminates organic solvents, environmentally friendly.Cu(II)-ascorbate-catalyzed coupling in SDS/water acs.org
Metal-Free CycloisomerizationBase-promoted reaction in water under ambient conditions.Avoids heavy metal contamination, rapid, scalable.NaOH-promoted cycloisomerization rsc.org
Ultrasound-Assisted SynthesisUse of ultrasonic waves to accelerate the reaction.Faster reaction rates, improved yields, energy efficient.KI/TBHP catalyzed reaction in water organic-chemistry.org

Exploration of Undiscovered Biological Targets and Pathways for this compound Derivatives

The broader imidazo[1,2-a]pyridine class exhibits a vast range of biological activities, suggesting that derivatives of the 8-carbohydrazide isomer could interact with a multitude of cellular targets. nih.gov While the specific biological profile of this compound is largely unexplored, research on analogous compounds provides a roadmap for future investigations. Initial screening efforts should focus on therapeutic areas where this scaffold has already shown promise.

Potential biological targets and pathways for investigation include:

Anticancer Activity: Derivatives have shown potent activity as inhibitors of key oncogenic proteins, including PI3K/mTOR, c-Met, Nek2, and mutant KRAS G12C. rsc.orgnih.govdocumentsdelivered.comacs.org Future work could involve screening 8-carbohydrazide derivatives against panels of cancer cell lines and specific kinases.

Anti-Infective Properties: The closely related imidazo[1,2-a]pyridine-8-carboxamides are potent inhibitors of Mycobacterium tuberculosis. nih.gov Furthermore, the scaffold has been identified as a hit series for treating visceral leishmaniasis. nih.gov This suggests a strong potential for developing novel antitubercular and antiprotozoal agents.

Anti-Inflammatory Effects: A novel derivative was recently shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway, a critical axis in both inflammation and cancer. nih.gov The 8-carbohydrazide could be explored for its ability to inhibit key inflammatory mediators like COX-2 and iNOS. nih.gov

Table 2: Potential Biological Targets for this compound Derivatives
Therapeutic AreaPotential Target/PathwayRationale Based on Related CompoundsReference
OncologyPI3K/mTOR, c-Met, Nek2, KRAS G12CDerivatives show potent inhibition of these key cancer signaling pathways. rsc.orgnih.govdocumentsdelivered.comacs.org
Infectious DiseaseMycobacterium tuberculosis, Leishmania donovani8-carboxamide analogues are active against tuberculosis; scaffold identified in anti-leishmanial screens. nih.govnih.gov
InflammationSTAT3/NF-κB pathway, COX-2, iNOSAnalogues modulate key inflammatory signaling pathways and enzymes. nih.gov
NeuroscienceGABAa ReceptorsMarketed drugs like Zolpidem target this receptor, indicating CNS potential. acs.org

Application of Advanced Computational Methods for De Novo Design and Virtual Screening

Computational chemistry is an indispensable tool for accelerating drug discovery. For this compound, in silico methods can guide the design of new derivatives with improved potency and selectivity, and predict their drug-like properties before synthesis.

Future computational approaches will include:

Molecular Docking: To predict how derivatives of the 8-carbohydrazide might bind to known biological targets, such as the ATP-binding pocket of kinases or the active site of microbial enzymes. nih.govchemmethod.com This can help prioritize which compounds to synthesize.

Virtual Screening: Large virtual libraries of potential 8-carbohydrazide derivatives can be screened against the 3D structures of various protein targets. This approach has been successfully used in collaborative efforts to rapidly expand hit series for related imidazo[1,2-a]pyridines. nih.govresearchgate.net

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.gov This helps in the early identification of candidates with favorable pharmacokinetic profiles and lower risks of toxicity.

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) can be used to understand the electronic properties of the molecule, such as its molecular electrostatic potential, which governs how it interacts with biological targets. nih.gov

Integration of Combinatorial Chemistry and High-Throughput Screening for New Lead Discovery

To efficiently explore the chemical space around the this compound core, combinatorial chemistry coupled with high-throughput screening (HTS) is a powerful strategy. This involves the rapid synthesis of a large library of related compounds, followed by automated testing against biological targets.

This approach would involve:

Library Design: Creating a virtual library of derivatives by introducing diverse substituents at various positions on the imidazo[1,2-a]pyridine ring. The carbohydrazide group itself can be readily modified to form hydrazones, amides, or further heterocycles, providing another point of diversification.

Parallel Synthesis: Employing automated or semi-automated synthesis techniques to produce the designed library of compounds.

High-Throughput Screening (HTS): Screening the compound library against a panel of biological assays, such as cell-based assays for cancer or infectious diseases. This approach was instrumental in identifying the antitubercular activity of the related 8-carboxamides from a focused library screen. nih.gov The identification of an anti-leishmanial hit also originated from a large-scale HTS campaign. nih.gov

Rational Design of Selective and Potent Agents Based on Structure-Activity Relationships

As initial biological data becomes available, the rational design of next-generation compounds will be guided by Structure-Activity Relationships (SAR). SAR studies correlate changes in a molecule's structure with changes in its biological activity. Research on the closely related imidazo[1,2-a]pyridine-8-carboxamides provides an excellent starting point for hypotheses about the SAR of the 8-carbohydrazide. nih.gov

Key areas for SAR exploration will include:

Modification of the Imidazo[1,2-a]pyridine Core: Investigating the effect of adding various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the fused ring system to enhance binding affinity and selectivity.

Derivatization of the Carbohydrazide Moiety: The -CONHNH₂ group is a versatile chemical handle. Converting it into a series of N-acylhydrazones or other derivatives can profoundly impact activity by altering hydrogen bonding capacity, lipophilicity, and steric profile.

Bioisosteric Replacement: Strategically replacing functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, replacing a nitrogen atom in a related scaffold with a C-F bond has been used to mimic electrostatic properties while improving metabolic stability. nih.gov

By systematically applying these future-focused research avenues, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.